molecular formula C13H12N2Na2O14S2 B565917 Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt CAS No. 910292-86-3

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt

Cat. No.: B565917
CAS No.: 910292-86-3
M. Wt: 534.363
InChI Key: JINCQYPCQMBZSX-SNSYAXNKSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is a deuterated homobifunctional crosslinker used in protein conjugation and antibody-drug conjugate (ADC) synthesis. Its structure features two 3-sulfo-N-hydroxysuccinimide (NHS) ester groups reactive toward primary amines, connected via a glutaric acid backbone substituted with four deuterium atoms (2,2,4,4-d4). This deuteration introduces a 4 Da mass shift, enabling precise tracking in mass spectrometry (MS)-based studies . The compound is water-soluble due to sulfonate groups, making it ideal for aqueous reaction systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt involves the reaction of glutaric acid with N-hydroxysuccinimide (NHS) and sulfo-NHS in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.

Industrial Production Methods

For industrial production, the process is scaled up by optimizing reaction conditions, including solvent choice, temperature, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of NHS esters, which are highly reactive towards amines .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines and buffers such as phosphate-buffered saline (PBS) at a pH range of 7.0 to 8.0. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products Formed

The major products formed from these reactions are amide-linked conjugates, which are used in various biochemical assays and applications .

Scientific Research Applications

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is widely used in scientific research due to its ability to form stable crosslinks. Some of its applications include:

    Chemistry: Used as a crosslinking agent in the synthesis of polymers and other macromolecules.

    Biology: Employed in protein-protein interaction studies and the stabilization of protein complexes.

    Medicine: Utilized in the development of drug delivery systems and the study of drug-receptor interactions.

    Industry: Applied in the production of diagnostic kits and biosensors.

Mechanism of Action

The mechanism of action of Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt involves the formation of amide bonds between the NHS esters and primary amines. This reaction results in the crosslinking of proteins or other biomolecules, thereby stabilizing their structure and function. The deuterium labeling allows for the tracking and analysis of the compound in various biochemical pathways .

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Glutaric Acid-d4 Bis(3-Sulfo-NHS Ester) Disodium Salt and analogous crosslinkers:

Compound CAS No. Molecular Formula MW Spacer Length Solubility Deuterated Primary Applications
Glutaric Acid-d4 Bis(3-Sulfo-NHS Ester) Disodium Salt - C₁₃H₈D₄N₂Na₂O₁₄S₂ 534.35 7.7 Å Water Yes ADC synthesis, quantitative MS studies
BS2G (Glutaric Acid Bis(3-Sulfo-NHS Ester) Disodium Salt) 881415-72-1 C₁₃H₁₂N₂Na₂O₁₄S₂ 530.35 7.7 Å Water No ADC synthesis, protein crosslinking
BS3 (Suberic Acid Bis(3-Sulfo-NHS Ester) Sodium Salt) 82436-77-9 C₁₆H₁₈N₂Na₂O₁₄S₂ 572.43 11.4 Å Water No Cell-surface crosslinking, membrane-impermeable applications
BS3-d4 (Suberic Acid-d4 Bis(3-Sulfo-NHS Ester) Disodium Salt) - C₁₆H₁₄D₄N₂Na₂O₁₄S₂ 576.45 11.4 Å Water Yes MS-based structural analysis of crosslinked proteins
DSG (Disuccinimidyl Glutarate) - C₁₃H₁₆N₂O₈ 328.28 7.7 Å Organic solvents No Membrane-permeable intracellular crosslinking

Structural and Functional Differences

Backbone Length and Spacer :

  • Glutaric Acid Derivatives (BS2G and deuterated variant) : Feature a 5-carbon glutaric acid spacer (7.7 Å), ideal for short-distance crosslinking in ADCs .
  • Suberic Acid Derivatives (BS3 and BS3-d4) : Utilize an 8-carbon suberic acid backbone (11.4 Å), suitable for linking larger biomolecules or cell-surface proteins .

Deuteration :

  • The deuterated variants (Glutaric Acid-d4 and BS3-d4) introduce a 4 Da mass shift, critical for distinguishing crosslinked peptides in MS workflows .

Solubility: Sulfo-NHS esters (e.g., BS2G, BS3) are water-soluble, enabling direct use in physiological buffers. Non-sulfo analogs (e.g., DSG) require organic solvents like DMSO .

Applications: ADC Synthesis: BS2G and its deuterated form are preferred for stable, non-degradable linker systems in ADCs . Quantitative MS: Deuterated crosslinkers are paired with non-deuterated counterparts to study dynamic protein interactions . Cell-Surface Crosslinking: BS3’s longer spacer facilitates crosslinking of extracellular proteins without cell penetration .

Research Findings

  • ADC Stability : BS2G’s glutaric acid backbone provides optimal stability in ADCs, with minimal hydrolysis under physiological conditions .
  • MS Sensitivity : The 4 Da mass shift from deuteration enhances signal resolution in MS, enabling precise identification of crosslinked peptides .
  • Crosslinking Efficiency : BS3’s 11.4 Å spacer improves crosslinking efficiency for large protein complexes compared to shorter spacers like BS2G .

Biological Activity

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt, commonly referred to as BS2G-d4, is a deuterated crosslinker widely used in biochemical research. Its unique properties, including solubility in water and the ability to crosslink proteins via amine groups, make it an essential tool in various biological applications, particularly in the study of protein interactions and structures.

  • Molecular Formula : C13H12N2Na2O14S2
  • Molecular Weight : 530.35 g/mol
  • CAS Number : 910292-86-3
  • Structure : The compound contains two N-hydroxysuccinimide (NHS) ester groups that facilitate the formation of stable amide bonds with primary amines.

BS2G-d4 functions primarily as a bifunctional crosslinker, reacting with primary amines to form stable covalent bonds. This reaction is crucial for studying protein interactions, as it allows researchers to stabilize complexes that may otherwise dissociate under experimental conditions.

Crosslinking Proteins

BS2G-d4 is particularly effective in crosslinking proteins due to its cell membrane impermeability and high reactivity towards primary amines. This property enables the formation of stable protein complexes that can be analyzed through various biochemical techniques such as mass spectrometry and gel electrophoresis.

Case Studies

  • Protein-Protein Interactions : In a study examining the interactions between various signaling proteins, BS2G-d4 was used to stabilize transient complexes. This allowed for detailed analysis of the interaction dynamics and provided insights into the signaling pathways involved in cellular responses to stimuli .
  • Structural Analysis : Researchers utilized BS2G-d4 in conjunction with mass spectrometry to elucidate the three-dimensional structures of protein complexes. The isotopic labeling provided by the deuterated form facilitated differentiation between crosslinked and non-crosslinked species during analysis .
  • Therapeutic Applications : The compound has been explored for potential use in drug delivery systems, where its ability to form stable conjugates with therapeutic agents could enhance the efficacy of treatments targeting specific cells or tissues .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of BS2G-d4:

  • Enhanced Stability : Crosslinked proteins exhibit increased stability under various conditions, allowing for extended observation periods during experiments.
  • Specificity : The compound shows a preference for primary amines over secondary or tertiary amines, which enhances its specificity in biological applications.
  • Quantitative Analysis : The use of deuterated forms aids in quantitative analyses through techniques such as NMR spectroscopy, where differences in isotopic composition can be detected .

Data Table

PropertyValue
Molecular FormulaC13H12N2Na2O14S2
Molecular Weight530.35 g/mol
CAS Number910292-86-3
SolubilityWater soluble
ReactivityHigh with primary amines

Q & A

Q. What are the structural characteristics of Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt, and how do they influence its function as a crosslinker?

Basic
The compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups reactive toward primary amines (e.g., lysine residues). Its spacer arm comprises a glutaric acid backbone substituted with four deuterium atoms (d4), creating a 5-atom spacer (7.7 Å length) . The disodium salt enhances water solubility, enabling crosslinking in aqueous buffers without organic solvents. The deuterium substitution allows isotopic labeling for mass spectrometry (MS) studies, distinguishing crosslinked products via a 4 Da mass shift .

Q. What are the primary applications of this compound in biochemical research?

Basic
It is widely used for:

  • Protein-protein interaction studies : Stabilizing transient complexes for structural analysis (e.g., crystallography or cryo-EM) .
  • Cell-surface labeling : Crosslinking membrane proteins without cell permeabilization due to its water solubility .
  • Quantitative MS : Deuterium labeling enables precise tracking of crosslinked peptides in comparative studies .

Q. How can researchers optimize reaction conditions for crosslinking membrane proteins?

Advanced

  • pH : Use pH 8.0–8.5 (e.g., PBS) to maximize NHS ester reactivity with lysine residues .
  • Temperature : Perform reactions at 4°C to minimize protein internalization and degradation .
  • Concentration : Start with 1–5 mM reagent (empirically adjusted based on target abundance) .
  • Quenching : Terminate reactions with 20 mM Tris-HCl (pH 7.5) to neutralize unreacted esters .
  • Solubility : Prepare fresh solutions in PBS; avoid DMSO unless membrane permeability is required .

Q. What methodological considerations are critical for using deuterated crosslinkers in MS?

Advanced

  • Isotopic pairing : Combine deuterated (d4) and non-deuterated (d0) versions to create distinguishable MS signals .
  • Resolution : Ensure high-resolution MS (e.g., Orbitrap) to resolve 4 Da mass shifts.
  • Controls : Include non-deuterated controls to validate crosslink specificity and rule out artifacts .

Q. How should researchers resolve contradictions in crosslinking data compared to alternative reagents?

Advanced

  • Spacer length : Compare results with longer-spacer reagents (e.g., BS3-d0, 11.4 Å) to assess distance-dependent interactions .
  • Solubility : Verify if discrepancies arise from reagent accessibility (aqueous vs. organic solvent compatibility) .
  • Validation : Confirm crosslinks via SDS-PAGE/Western blot and MS/MS fragmentation. Use software like SHELX for crystallographic validation .

Q. What are the recommended storage and handling protocols?

Basic

  • Storage : Aliquot and store at –20°C in anhydrous conditions to prevent hydrolysis of NHS esters .
  • Handling : Reconstitute in PBS immediately before use; avoid freeze-thaw cycles.

Q. How does this crosslinker enhance crystallographic studies, and what are its limitations?

Advanced

  • Advantages : Stabilizes flexible regions of proteins, improving crystal packing .
  • Limitations : Over-crosslinking may distort native conformations. Use low concentrations (0.1–1 mM) and short incubation times (30–60 min) .
  • Data integration : Refine structures using SHELXL, which accommodates crosslinking constraints in high-resolution models .

Q. What strategies determine crosslinking efficiency?

Advanced

  • SDS-PAGE : Resolve crosslinked complexes via shifted band migration .
  • MS quantification : Compare deuterated/non-deuterated peptide ratios using tools like MaxQuant .
  • Negative controls : Omit crosslinker or use amine-free buffers to assess non-specific binding .

Properties

CAS No.

910292-86-3

Molecular Formula

C13H12N2Na2O14S2

Molecular Weight

534.363

IUPAC Name

disodium;2,5-dioxo-1-[2,2,4,4-tetradeuterio-5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxypyrrolidine-3-sulfonate

InChI

InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;;

InChI Key

JINCQYPCQMBZSX-SNSYAXNKSA-L

SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

BS2G-d4;  BS2G-d4;  1,1’-[(1,5-Dioxo-1,5-pentanediyl)bis(oxy)]bis-2,5-pyrrolidinedione-d4;  Disuccinimidyl Glutarate-d4; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.